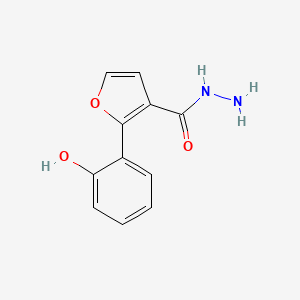

2-(2-羟基苯基)呋喃-3-羰基腙

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2-Hydroxyphenyl)furan-3-carbohydrazide is a chemical compound with the molecular formula C11H10N2O3 . It is also known as 2-(2-hydroxyphenyl)-N’-[(E)-(4-nitrophenyl)methylidene]furan-3-carbohydrazide . The compound is a derivative of furan-2-carbohydrazide .

Synthesis Analysis

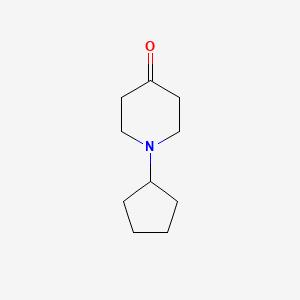

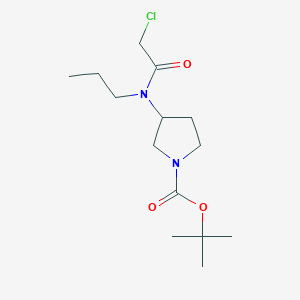

The synthesis of 2-(2-Hydroxyphenyl)furan-3-carbohydrazide and similar compounds often involves the Mannich reaction, a type of aminoalkylation reaction . This reaction involves the condensation of an enolizable carbonyl compound with a non-enolizable aldehyde and ammonia or a primary or secondary amine .Molecular Structure Analysis

The molecular structure of 2-(2-Hydroxyphenyl)furan-3-carbohydrazide is characterized by the presence of a furan ring, a phenyl ring, and a carbohydrazide group . The compound exists in the keto-amine form .Chemical Reactions Analysis

Furan-2-carbohydrazide derivatives, including 2-(2-Hydroxyphenyl)furan-3-carbohydrazide, have been found to display enhanced emission with a bathochromic shift . This property is attributed to the blocking of intramolecular rotational motion and intramolecular vibration in the aggregated state, activating the radiative decay pathway to yield strong fluorescence .Physical And Chemical Properties Analysis

The molecular weight of 2-(2-Hydroxyphenyl)furan-3-carbohydrazide is 218.21 . More detailed physical and chemical properties are not available in the search results.科学研究应用

结构和光谱分析: Kurnaz 等人 (2016) 的一项研究调查了化合物 [3-(羟基亚氨基)丁-2-亚烷基]呋喃-2′-羰基腙。这项研究涉及使用红外、核磁共振、紫外/可见光和 X 射线衍射等各种光谱方法以及使用 DFT 的计算研究来表征该化合物。结果显示实验值和理论值之间有良好的一致性,表明其具有详细结构分析的潜力 (Kurnaz, Ataol, Batı, & Buyukgungor, 2016).

晶体结构研究: Sylla-Gueye 等人 (2020) 对羰基腙衍生物的研究表明,氢键如何在晶体结构中形成二维网络,这对于理解分子相互作用和设计新材料很重要 (Sylla-Gueye, Thiam, Orton, Coles, & Gaye, 2020).

配合物形成和生物活性: Ahmed, Yousif 和 Al-jeboori (2013) 报告了由羰基腙衍生的席夫碱配体与钴和镉配合物的合成。该研究包括表征这些配合物并评估它们对细菌菌株的生物活性,展示了它们在微生物学和药物研究中的潜力 (Ahmed, Yousif, & Al-jeboori, 2013).

抗菌和抗真菌活性: Angamuthu、Sulthan 和 Senthilraja (2021) 的一项研究重点是合成新型曼尼希碱,这些曼尼希碱来自 N'-(2-羟基苯基)-N'-(4-甲基哌嗪-1-基)呋喃-2-羰基腙及其抗菌和抗真菌活性。这项研究与开发新的抗菌剂相关 (Angamuthu, Sulthan, & Senthilraja, 2021).

抗氧化活性: Sokmen 等人 (2014) 合成了涉及乙基 N′-呋喃-2-羰基苯并腙的化合物,并评估了它们的抗菌、抗脲酶和抗氧化活性。这表明该化合物在开发抗氧化剂方面的潜力 (Sokmen, Gumrukcuoglu, Uğraş, Sahin, Sagkal, & Uğraş, 2014).

唑类衍生物的合成和抗菌活性: Başoğlu 等人 (2013) 进行了从呋喃-2-羰基腙开始合成 1,3,4-恶二唑、1,3-噻唑烷和 1,2,4-三唑衍生物的研究。然后筛选合成的化合物以了解它们的抗菌活性,突出了它们在药物应用中的潜力 (Başoğlu, Yolal, Demirci, Demirbas, Bektaş, & Karaoglu, 2013).

比例荧光传感: Hosseini 等人 (2010) 合成了 N′-(1-氧代芴-2(1H)-亚烷基)呋喃-2-羰基腙作为 Yb3+ 离子的比例荧光化学传感器,展示了其在化学传感和分析中的应用 (Hosseini, Ganjali, Veismohammadi, Norouzi, Alizadeh, & Abkenar, 2010).

作用机制

Target of Action

Furan-2-carbohydrazide derivatives have been studied for their fluorescence properties , suggesting potential applications in bio-imaging or as fluorescence-based sensors.

Mode of Action

The mode of action of 2-(2-Hydroxyphenyl)furan-3-carbohydrazide involves the formation of nano-aggregates in a mixed solution, which exhibit aggregation-induced emission (AIE) . This process is facilitated by intramolecular hydrogen bonding . The compound’s keto fluorescence band intensifies dramatically, while the enol emission band remains almost unchanged .

Biochemical Pathways

The compound’s fluorescence properties suggest it may interact with biological systems in a way that affects their optical properties .

Result of Action

The primary result of the action of 2-(2-Hydroxyphenyl)furan-3-carbohydrazide is the production of yellow-green fluorescence emission upon the addition of water to a solution of the compound in an organic solvent . This suggests potential applications in fluorescence-based sensing or imaging .

Action Environment

The action of 2-(2-Hydroxyphenyl)furan-3-carbohydrazide is influenced by the environment in which it is placed. For instance, the compound’s fluorescence properties are observed when it forms aggregates in a mixed solution of tetrahydrofuran (THF) and water . This indicates that the compound’s action, efficacy, and stability may be influenced by factors such as solvent type and the presence of water .

属性

IUPAC Name |

2-(2-hydroxyphenyl)furan-3-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c12-13-11(15)8-5-6-16-10(8)7-3-1-2-4-9(7)14/h1-6,14H,12H2,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVBNFVCJWZTIFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=CO2)C(=O)NN)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Hydroxyphenyl)furan-3-carbohydrazide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-fluorobenzyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2469980.png)

![3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-((2-methylpiperidin-1-yl)methyl)-4H-chromen-4-one](/img/structure/B2469984.png)

![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2469985.png)

![(1S,3S,5S)-6-[(2-Methylpropan-2-yl)oxycarbonyl]-6-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2469987.png)

![(E)-4-(Dimethylamino)-N-[(3-ethylpyridin-2-yl)methyl]but-2-enamide](/img/structure/B2469989.png)

![2-[(2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)formamido]acetic acid](/img/structure/B2469991.png)

![7-[(3,4-Dichlorophenyl)methoxy]chromen-2-one](/img/structure/B2469993.png)

![N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide](/img/structure/B2469994.png)